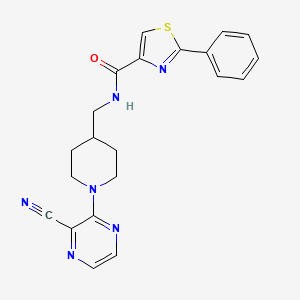

![molecular formula C17H11ClN2OS B2713275 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 845902-47-8](/img/structure/B2713275.png)

4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a chemical compound that belongs to the class of benzofuran pyrimidine derivatives . It is a part of a series of compounds that were designed and synthesized for their inhibition on PARP enzyme activity .

Synthesis Analysis

The synthesis of such compounds often involves the use of thiosemicarbazide or its analogs . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Nonlinear Optical Properties

Thiopyrimidine derivatives, including those related to 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine, have been studied for their promising applications in the field of nonlinear optics (NLO). A comparative analysis of phenyl pyrimidine derivatives demonstrates their considerable NLO character, suggesting their potential in optoelectronic applications. These findings are supported by density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, indicating the significant NLO activity of these compounds for high-tech applications (Hussain et al., 2020).

Pharmacological Significance

Benzofuro[3,2-d]pyrimidine derivatives are highlighted for their synthesis and notable significance in the synthesis of pharmaceuticals. They have been identified as crucial in the development of antibiosis, anti-inflammatory, anticancer agents, inhibitors of platelet aggregation, and enhancers of long-term memory. This suggests a broad spectrum of pharmacological applications, emphasizing the compound's relevance in medicinal chemistry (Xu Wei-ming, 2010).

Electroorganic Synthesis

The electrochemical synthesis of new benzofuro[2,3-d]pyrimidine derivatives demonstrates innovative approaches in creating complex organic compounds. This synthesis, involving electrochemical oxidation and Michael reaction under electro-decarboxylation, offers a promising pathway for generating benzofuro[2,3-d]pyrimidine derivatives with good yields and purity, paving the way for new applications in various fields (Nematollahi & Goodarzi, 2002).

Mechanism of Action

Target of Action

The primary target of the compound 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is Poly ADP ribose polymerase-1 (PARP-1), a crucial enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

This compound interacts with its target, PARP-1, by inhibiting its enzymatic activity . This inhibition disrupts the normal function of PARP-1, leading to changes in DNA repair, gene transcription, and cell apoptosis processes .

Biochemical Pathways

The inhibition of PARP-1 by this compound affects several biochemical pathways. It can inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage . This disruption of DNA repair mechanisms can lead to cell apoptosis, particularly in cancer cells .

Result of Action

The result of the action of this compound is the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway . By inhibiting PARP-1 activity, the compound can exacerbate DNA damage in these cells, leading to their programmed cell death .

Future Directions

The future directions in the research of such compounds could involve the development of more potent and efficacious drugs with pyrimidine scaffold . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine are not fully understood due to the limited available data. It is known that similar compounds, such as 2-thio-containing pyrimidines, possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown potent anti-proliferative activity against certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Similar compounds have been found to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Properties

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYIZTAWDITRTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Propyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2713198.png)

![[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride](/img/structure/B2713201.png)

![tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2713202.png)

![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/no-structure.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2713211.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713215.png)